FITM

科学研究应用

FITM 在科学研究中具有广泛的应用,特别是在神经科学和药理学领域。 它用于研究 mGlu1 受体在各种神经和精神疾病中的作用,包括慢性疼痛、精神分裂症、阿尔茨海默病、抑郁症和焦虑症 . 此外,this compound 用于开发针对 mGlu1 受体的全新治疗剂 .

作用机制

FITM 通过结合 mGlu1 受体的变构位点发挥作用,从而调节其活性。this compound 与受体的结合会诱导构象变化,抑制受体的功能。 这种调节对 mGlu1 的选择性很高,超过了其他代谢型谷氨酸受体,使 this compound 成为研究 mGlu1 在各种生理和病理过程中的特定作用的宝贵工具 .

生化分析

Biochemical Properties

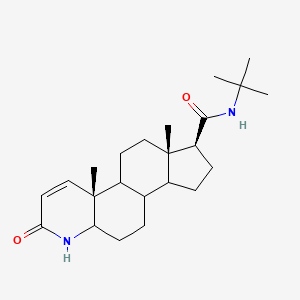

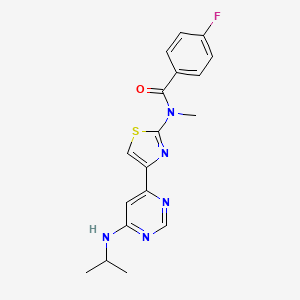

The compound 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide has been found to interact with the human class C G protein-coupled metabotropic glutamate receptor 1 (mGlu1 receptor). The structure of the mGlu1 receptor bound to this compound has been determined, revealing that the compound acts as a negative allosteric modulator .

Cellular Effects

In terms of cellular effects, 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide’s interaction with the mGlu1 receptor suggests that it may influence cell signaling pathways related to this receptor

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide involves binding to the mGlu1 receptor. This binding site partially overlaps with the orthosteric binding sites of class A GPCRs but is more restricted than most other GPCRs .

准备方法

合成路线和反应条件

FITM 的合成涉及多个步骤,从市售起始原料开始。合成中的一个关键步骤是噻唑环的形成,该步骤通过环化反应实现该方法经过优化,可以耐受敏感的杂环,从而允许在自动化平台上一步脱硼氟化 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但已报道了使用铜介导的有机硼烷氟化进行 this compound 的自动化放射性合成。 这种方法对于生产支持临床前和临床研究的大规模放射性配体至关重要 .

化学反应分析

反应类型

FITM 经历各种化学反应,包括:

脱硼氟化: 该反应涉及将硼酸基团替换为氟原子。

环化: 通过环化反应形成噻唑环。

常见试剂和条件

脱硼氟化: 使用有机硼烷作为前体的铜介导的氟化。

环化: 通常涉及使用碱和热来促进环闭合。

形成的主要产物

相似化合物的比较

类似化合物

- BDBM50301534

- EMQMCM

- JNJ16259685

FITM 的独特性

This compound 由于其对 mGlu1 受体的高亲和力和选择性而独一无二。与其他负变构调节剂不同,this compound 具有独特的结合模式,可以选择性抑制 mGlu1,而不影响其他代谢型谷氨酸受体。 这种选择性使 this compound 成为解剖 mGlu1 在各种生物过程中的特定作用的宝贵工具 .

如果您有任何进一步的问题或需要更多详细信息,请随时提问!

属性

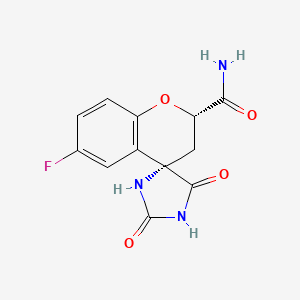

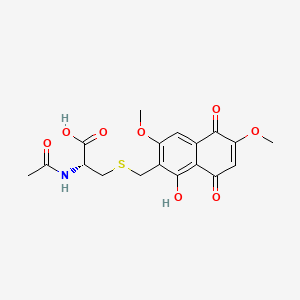

IUPAC Name |

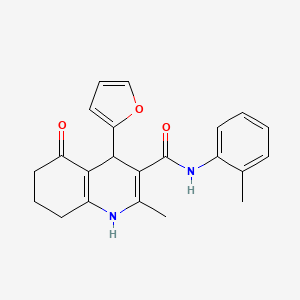

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.

ANone: The provided research focuses on this compound's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.

ANone: While the research mentions the development of this compound as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The provided research focuses on this compound's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for this compound concerning mGluR1 or other targets.

ANone: The toxicology and safety profile of this compound is not extensively covered in the provided research.

ANone: The research primarily focuses on utilizing this compound as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using this compound.

ANone: The provided research primarily focuses on this compound's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.

ANone: The research primarily focuses on this compound's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.

ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.

ANone: Information on quality control and assurance measures during this compound development and manufacturing is not provided in the research abstracts.

ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not delve into potential interactions between this compound and drug transporters.

ANone: The research primarily focuses on this compound's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.

ANone: While this compound's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.

ANone: The research primarily focuses on this compound and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.

ANone: The provided research primarily focuses on this compound's biological activity and doesn't address recycling or waste management strategies.

ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting this compound as a novel PET ligand for mGluR1 imaging. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)